molecular formula C6H9ClF3NO2 B3007954 3-(Chloromethyl)azetidine; trifluoroacetic acid CAS No. 2306265-59-6

3-(Chloromethyl)azetidine; trifluoroacetic acid

Cat. No.: B3007954
CAS No.: 2306265-59-6
M. Wt: 219.59
InChI Key: TVYVKBZHYQAILA-UHFFFAOYSA-N
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Description

3-(Chloromethyl)azetidine; trifluoroacetic acid is a compound with the molecular formula C6H9ClF3NO2 It is a combination of 3-(Chloromethyl)azetidine and trifluoroacetic acid, which are often used in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)azetidine; trifluoroacetic acid typically involves the reaction of azetidine with chloromethylating agents in the presence of trifluoroacetic acid. One common method includes the use of 3,5-dichloropyridine N-oxide and methanesulfonic acid as catalysts . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography, helps achieve the required purity levels for industrial use.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)azetidine; trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azetidine derivatives, while ring-opening reactions can produce linear or branched compounds.

Scientific Research Applications

3-(Chloromethyl)azetidine; trifluoroacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)azetidine; trifluoroacetic acid involves its reactivity due to the strain in the azetidine ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)azetidine; trifluoroacetic acid is unique due to its combination of a chloromethyl group and trifluoroacetic acid, which enhances its reactivity and versatility in various chemical reactions. This uniqueness makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

3-(chloromethyl)azetidine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClN.C2HF3O2/c5-1-4-2-6-3-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYVKBZHYQAILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CCl.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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